1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide
Description
Chemical Identity and Structure 1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide (CAS: 1033224-60-0) is a heterocyclic compound featuring a benzothiadiazole core fused with a benzene ring and substituted with a phenyl group at the 1-position. Its molecular formula is C₁₂H₁₀N₂O₂S, with a molecular weight of 270.29 g/mol .
Properties
IUPAC Name |
3-phenyl-1H-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c15-17(16)13-11-8-4-5-9-12(11)14(17)10-6-2-1-3-7-10/h1-9,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHZUOHVZCJZES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3NS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676315 | |
| Record name | 1-Phenyl-1,3-dihydro-2H-2lambda~6~,1,3-benzothiadiazole-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033224-60-0 | |
| Record name | 1-Phenyl-1,3-dihydro-2H-2lambda~6~,1,3-benzothiadiazole-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with sulfonyl chloride derivatives under acidic conditions. The reaction typically proceeds as follows:
Step 1: o-Phenylenediamine reacts with sulfonyl chloride in the presence of a base such as pyridine to form an intermediate sulfonamide.
Step 2: The intermediate undergoes cyclization under acidic conditions, such as using hydrochloric acid, to yield 1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dioxide to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Halogenated derivatives, nitro derivatives.
Scientific Research Applications
1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: Its potential as an antihypertensive and antidiabetic agent has been explored.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it may induce apoptosis by modulating signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Benzothiadiazole Dioxide Derivatives
WYE-114152 (1-(2-Morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide)
- Structure : Substituted with a morpholine-ethyl group at N-1 and aryl groups at C-3 .
- Activity: Potent norepinephrine reuptake inhibitor (EC₅₀ < 1.5 µM in FLIPR/GTPγS assays) .
- Key Difference: The morpholine group enhances binding to the norepinephrine transporter (NET), whereas the phenyl group in the target compound reduces NET affinity but increases lipophilicity .
Merck’s C-5-Substituted Analogs
- Structure : N-1 substituents (e.g., 2,2-difluorocyclopropylmethyl) and aryl groups at C-5 .
- Activity : EC₅₀ < 1.5 µM in dopamine receptor assays .
- Key Difference : The C-5 substitution optimizes steric and electronic interactions with receptors, contrasting with the unsubstituted benzothiadiazole core in the target compound .
1,3-Dihydro-2,1-benzisothiazole 2,2-dioxide Derivatives
- Structure : Benzisothiazole dioxide core with substituents like -CH₂OH or -NH₂ .
- Activity : Varied applications, including carbonic anhydrase inhibition (e.g., compound 9 in ) .
- Key Difference : The benzisothiazole system exhibits distinct ring strain and electronic properties compared to benzothiadiazole, altering reactivity and target selectivity .
Key Observations :
Substituent Impact : Electron-withdrawing groups (e.g., morpholine, difluorocyclopropyl) enhance receptor binding, while phenyl groups prioritize lipophilicity over bioactivity .
Acidity Limitations : The target compound’s low pKa (~4) likely deprotonates in physiological conditions, reducing membrane permeability and receptor engagement .
Structural Flexibility : Benzisothiazole derivatives (e.g., ) show isoform-selective enzyme inhibition, suggesting core heteroatom arrangement critically influences target specificity .
Biological Activity
1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide (CAS Number: 1033224-60-0) is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.
Molecular Formula : CHNOS
Molar Mass : 246.29 g/mol
CAS Number : 1033224-60-0
Purity : ≥95%
The compound features a benzothiadiazole core, which is known for its diverse biological properties due to the presence of sulfur and nitrogen atoms in the ring structure.
Antimicrobial Activity
Research indicates that derivatives of benzothiadiazole exhibit significant antimicrobial properties. A study demonstrated that compounds related to 1-phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide showed activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Antitumor Activity
Several studies have reported the antitumor effects of benzothiadiazole derivatives. For instance, a derivative similar to 1-phenyl-1,3-dihydro-2,1,3-benzothiadiazole was tested in vitro against cancer cell lines and showed promising results in inhibiting cell proliferation. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways .
Opioid Receptor Affinity
A notable finding is that certain derivatives of benzothiadiazoles exhibit high affinity for the nociceptin/orphanin FQ peptide (NOP) receptor. While the five-member ring series did not show significant affinity for opioid receptors, the six-member ring series demonstrated agonist activity at the NOP receptor . This suggests potential applications in pain management and addiction therapy.
Synthesis and Evaluation
A series of studies synthesized various derivatives of benzothiadiazoles to evaluate their biological activities. One such study prepared multiple compounds through a straightforward synthetic pathway involving hydrazine derivatives and characterized their biological activities against bacterial strains and cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced their antimicrobial and anticancer efficacy .
Fluorescent Probes
Another innovative application involves using benzothiadiazole derivatives as fluorescent probes for live-cell imaging. These compounds have been successfully employed in imaging assays with human stem cells, providing superior results compared to conventional dyes like DAPI. This property stems from their ability to undergo excited state intramolecular proton transfer (ESIPT), making them valuable in biomedical research .
Summary Table of Biological Activities
Q & A
Advanced Research Question
- RORC modulation : Substituents at N-1 (e.g., 2,2-difluorocyclopropylmethyl) and C-5 (aryl/heteroaryl groups) improve binding to retinoic acid receptor-related orphan receptor gamma (RORγt). EC values <1.5 µM in FLIPR/GTPγS assays correlate with lipophilic side chains .
- NET affinity : Adding hydroxybutyl and methylamino groups (e.g., ) optimizes blood-brain barrier penetration and metabolic stability .
Methodology :
How do researchers reconcile contradictory data on its biological activity (e.g., inactivity in cardiovascular screens vs. high NET affinity)?
Advanced Research Question
Discrepancies arise from structural variations and assay conditions:
- Inactivity in cardiovascular models : Parent compound (unmodified benzothiadiazole dioxide) shows no activity in adrenergic receptor binding due to high acidity (), which disrupts target interactions .
- High NET affinity : Derivatives with tailored substituents (e.g., ) mitigate acidity and enhance target engagement .
Resolution : Structure-activity relationship (SAR) studies differentiate inactive scaffolds from optimized analogs.
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
- Storage : In airtight containers under inert gas (N) at 2–8°C to prevent oxidation .
- Handling : Use PPE (gloves, goggles) in fume hoods; avoid inhalation/contact due to potential irritancy (LD data pending) .
- Spill management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .
What analytical techniques are used to resolve synthetic impurities or degradation products?
Advanced Research Question
- HPLC-MS : Detects impurities at <0.1% levels using C18 columns and acetonitrile/water gradients .
- TLC monitoring : Silica gel plates with UV visualization track reaction progress .
- Stability studies : Accelerated degradation under heat/light identifies labile functional groups (e.g., sulfone moieties) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
